molecular formula C12H8F3NO3 B2873626 Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 836619-82-0

Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2873626
CAS No.: 836619-82-0
M. Wt: 271.195
InChI Key: SREYUBSTHJZZGQ-UHFFFAOYSA-N
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Description

Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinoline derivative with the molecular formula C₁₂H₈F₃NO₃

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available 5,6,7-trifluoroquinoline as the starting material.

  • Oxidation Reaction: The quinoline undergoes an oxidation reaction to introduce the carboxylate group, resulting in the formation of the 4-oxo-1,4-dihydroquinoline-3-carboxylate structure.

  • Esterification: The carboxylic acid group is then esterified using ethanol to produce the ethyl ester derivative.

Industrial Production Methods:

  • Batch Process: The synthesis is often carried out in a batch process, where the reaction mixture is heated and stirred under controlled conditions to ensure the formation of the desired product.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the quinoline derivative into its corresponding reduced forms.

  • Substitution: The compound can participate in substitution reactions, where one or more of the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidized Derivatives: These include compounds with additional oxygen-containing functional groups.

  • Reduced Derivatives: These include compounds with reduced oxidation states.

  • Substituted Derivatives: These include compounds with different substituents replacing the fluorine atoms.

Scientific Research Applications

Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and processes.

  • Industry: The compound is used in the production of various chemical products and materials.

Comparison with Similar Compounds

  • Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has a similar structure but with an additional ethyl group.

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound contains a chlorine atom instead of a fluorine atom.

Uniqueness: Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

ethyl 5,6,7-trifluoro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-2-19-12(18)5-4-16-7-3-6(13)9(14)10(15)8(7)11(5)17/h3-4H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREYUBSTHJZZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C(=C2C1=O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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